Eravacycline
Übersicht
Beschreibung
Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class. It is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. This compound is primarily used to treat complicated intra-abdominal infections and has shown promise in combating antibiotic-resistant pathogens .
Wirkmechanismus
Target of Action
Eravacycline, a synthetic fluorocycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial drugs.
Mode of Action
this compound disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis . This disruption in protein synthesis leads to the bacteriostatic effect of this compound, where bacterial growth is halted .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway of bacteria. By binding to the 30S ribosomal subunit, this compound prevents the formation of peptide chains, thereby disrupting protein synthesis . This disruption affects the downstream effects of protein synthesis, including cell growth and replication.
Pharmacokinetics
this compound demonstrates a mean steady-state volume of distribution (Vss) of 320 L or 4.2 L/kg, a mean terminal elimination half-life (t) of 48 h, and a mean total clearance (CL) of 13.5 L/h . It has been noted to have a half-life of 20 h with protein binding around 80% .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from growing and replicating . This makes this compound effective against a broad range of Gram-negative and Gram-positive bacteria, including those demonstrating
Biochemische Analyse
Biochemical Properties
Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the incorporation of amino acid residues into elongating peptide chains . This activity is largely unaffected by common tetracycline resistance mechanisms .
Cellular Effects
This compound has shown broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . It has been used to treat a range of infections such as intraabdominal infections, pneumonia, and diabetic foot infections .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 30S ribosomal subunit of the bacterial ribosome, which prevents the incorporation of amino acid residues into elongating peptide chains . This disruption of protein synthesis inhibits bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
This compound has demonstrated consistent efficacy over time in laboratory settings . It has shown a high level of clinical efficacy in a variety of infections, including against multidrug-resistant bacteria .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in mouse septicemia models, with 50% protective dose (PD50) values of ≤1 mg/kg of body weight once a day against Staphylococcus aureus, including tetracycline-resistant isolates of methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes .
Metabolic Pathways
This compound is primarily cleared through nonrenal pathways
Transport and Distribution
The volume of distribution for this compound is greater than extracellular fluid, suggesting distribution beyond the central compartment . This indicates that this compound may be used to treat a variety of infections throughout the body .
Subcellular Localization
This compound, like other tetracyclines, is believed to penetrate bacterial cells and bind to the 30S ribosomal subunit
Vorbereitungsmethoden
Eravacycline is synthesized through a total synthesis approach, which involves the creation of the compound from simpler chemical precursors. The synthetic route includes the modification of the tetracycline core structure, specifically the addition of a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position . Industrial production methods involve the use of advanced organic synthesis techniques to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Eravacyclin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Eravacyclin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Eravacyclin-Molekül verändern.
Substitution: Substitutionsreaktionen, wie z. B. Halogenierung, können neue funktionelle Gruppen in das Molekül einführen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Eravacyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Fluorocyclinen.
Biologie: Untersuchung seiner Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen.
Medizin: Wird hauptsächlich zur Behandlung komplizierter intraabdominaler Infektionen eingesetzt und wird für andere Infektionen untersucht, die durch multiresistente Bakterien verursacht werden
Industrie: Verwendung bei der Entwicklung neuer Antibiotika und antimikrobieller Wirkstoffe.
Wirkmechanismus
Eravacyclin übt seine Wirkung aus, indem es an die 30S-ribosomale Untereinheit von Bakterien bindet und so die Proteinsynthese hemmt. Dies verhindert die Einlagerung von Aminosäureresten in wachsende Peptidketten und stoppt effektiv das bakterielle Wachstum. Die Verbindung ist bakteriostatisch gegen grampositive Bakterien, hat aber bei bestimmten Stämmen von Escherichia coli und Klebsiella pneumoniae bakterizide Aktivität gezeigt .
Vergleich Mit ähnlichen Verbindungen
Eravacyclin ist strukturell ähnlich wie Tigecyclin, einem weiteren Tetracyclin-Derivat. Eravacyclin weist einzigartige Modifikationen auf, wie z. B. das Fluoratom an der C-7-Position und die Pyrrolidinoacetamido-Gruppe an der C-9-Position, die seine Aktivität gegen resistente Bakterien verbessern . Andere ähnliche Verbindungen sind Doxycyclin und Minocyclin, die ebenfalls zur Tetracyclin-Klasse gehören, sich aber in ihrer chemischen Struktur und ihrem Wirkungsspektrum unterscheiden .
Eravacyclin zeichnet sich durch seine verbesserte Potenz und sein breiteres Wirkungsspektrum aus, was es zu einer wertvollen Option im Kampf gegen antibiotikaresistente Infektionen macht .
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMFDDQCHURPW-ISIOAQNYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026285 | |
Record name | Eravacycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eravacycline is a fluorocycline antibacterial of the tetracycline class of antibacterial drugs. Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains. In general, eravacycline is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae. | |
Record name | Eravacycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1207283-85-9 | |
Record name | Eravacycline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207283859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eravacycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eravacycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERAVACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07896928ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.